2-Bromo-3-(2-ethylhexyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(2-ethylhexyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAAXXJIUXUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728807 | |
| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303734-52-3 | |
| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of 2 Bromo 3 2 Ethylhexyl Thiophene As a Monomer in Conjugated Polymer Synthesis
The primary significance of 2-Bromo-3-(2-ethylhexyl)thiophene lies in its role as a monomer for synthesizing conjugated polymers. sigmaaldrich.com The bromine atom on the thiophene (B33073) ring provides a reactive site for various cross-coupling reactions, which are fundamental to building long, well-defined polymer chains. The 2-ethylhexyl group is a branched alkyl chain that imparts solubility to the resulting polymers in common organic solvents. This enhanced solubility is critical for the solution-based processing and fabrication of thin films, a key requirement for manufacturing electronic devices like organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).
The specific placement of the substituents on the thiophene ring is crucial. The "head-to-tail" coupling of these monomers during polymerization leads to highly regioregular polymers. nih.gov This regularity in the polymer backbone minimizes structural defects and promotes efficient charge transport, a desirable characteristic for semiconducting materials. nih.gov The polymerization of similar 2-bromo-3-alkylthiophenes has been shown to proceed efficiently using transition metal catalysts, such as those based on nickel and palladium, to yield high molecular weight polymers with controlled structures. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₉BrS |
| Molecular Weight | 275.25 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Density | 1.201 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n/D 1.523 sigmaaldrich.com |
| CAS Number | 303734-52-3 sigmaaldrich.com |
Overview of Thiophene Based π Conjugated Systems and Their Research Relevance
Thiophene-based π-conjugated systems are a major class of organic materials that have been the focus of intensive research for several decades. nih.govtue.nl Their molecular structure consists of alternating single and double bonds, which creates a delocalized system of π-electrons along the polymer backbone. This electron delocalization is responsible for their unique electronic and optical properties, such as their ability to absorb and emit light and to conduct electrical charge. nih.gov
The versatility of thiophene (B33073) chemistry allows for the fine-tuning of these properties by introducing different functional groups to the thiophene ring. nih.gov This chemical modification can alter the material's energy levels (HOMO-LUMO gap), absorption spectrum, and solid-state packing, thereby optimizing its performance in specific applications. nih.govresearchgate.net Thiophene-based polymers are valued for their excellent chemical and thermal stability, making them robust materials for long-lasting devices. nih.gov Their applications are diverse, ranging from conductive polymers and sensors to the active layers in transistors and solar cells. nih.govrsc.org
Scope of Academic Research on 2 Bromo 3 2 Ethylhexyl Thiophene and Its Derivatives
Regioselective Bromination of Thiophene Precursors to Yield this compound
The direct and regioselective bromination of the precursor, 3-(2-ethylhexyl)thiophene (B58148), is a critical step in the synthesis of this compound. The electron-donating nature of the alkyl group at the 3-position directs electrophilic substitution primarily to the adjacent 2- and 5-positions of the thiophene ring. To achieve the desired 2-bromo isomer, specific brominating agents and reaction conditions are employed.
N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of 3-alkylthiophenes. jcu.edu.autaylorandfrancis.com The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of chloroform (B151607) and acetic acid. taylorandfrancis.comresearchgate.net The use of NBS is advantageous as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and side reactions. For instance, the bromination of 3-alkylthiophenes with NBS in THF can be highly selective for the 2-position. nuph.edu.ua
Another approach involves the use of elemental bromine, often in the presence of a catalyst or in a specific solvent system to control regioselectivity. However, reactions with elemental bromine can be less selective and may lead to the formation of dibrominated or other isomeric products. google.com A patented process describes the bromination of alkylthiophenes using stoichiometric amounts of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which can be performed with or without a solvent. google.comgoogle.com This method allows for controlled mono- or dibromination by adjusting the stoichiometry of the reagents. google.com
Theoretical studies and experimental results on the electrophilic aromatic bromination of substituted thiophenes confirm that the directing effect of the substituent is a key factor in determining the position of bromination. mdpi.com For 3-substituted thiophenes with an electron-donating alkyl group, the 2-position is the most electronically enriched and therefore the most susceptible to electrophilic attack.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Reference |
| 3-(2-ethylhexyl)thiophene | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temperature | This compound | nuph.edu.ua |
| 3-Alkylthiophene | HBr / H₂O₂ | None | Stoichiometric | Mono- and Di-brominated products | google.comgoogle.com |
| 3-Hexylthiophene (B156222) | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Not specified | 2-Bromo-3-hexyl-5-iodothiophene (after subsequent iodination) | jcu.edu.au |
Precursor Synthesis and Functionalization Strategies
The synthesis of the 3-(2-ethylhexyl)thiophene precursor and the general techniques for brominating thiophene derivatives are fundamental to accessing the target compound and its analogues.
The introduction of the 2-ethylhexyl side chain onto the thiophene ring is a crucial first step. This is typically achieved through cross-coupling reactions or by starting with a pre-functionalized alcohol.
One common method involves the Grignard reaction. Thiophene can be lithiated, for example with n-butyllithium, and then reacted with an appropriate electrophile. mdpi.com To introduce the 2-ethylhexyl group at the 3-position, a starting material like 3-bromothiophene (B43185) can be used. The 3-bromothiophene is converted into a Grignard reagent by reacting with magnesium, which is then coupled with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a suitable catalyst.
Alternatively, a patented method describes the synthesis of various thiophenes by reacting an organic compound containing a chain of at least four carbon atoms with a sulfur source in the vapor phase over a supported iron oxide catalyst. google.com For example, reacting 2-ethylhexan-1-ol (B42007) can yield 3-ethylthiophene, illustrating a pathway to 3-substituted thiophenes from corresponding alcohols. google.com
A variety of bromination techniques are available for thiophene derivatives, with the choice of method depending on the desired regioselectivity and the nature of the substituents on the thiophene ring. jcu.edu.au
N-Bromosuccinimide (NBS): As mentioned, NBS is a widely used reagent for the selective bromination of activated aromatic rings like thiophene. taylorandfrancis.com It is particularly effective for the monobromination of 3-alkylthiophenes at the 2-position. jcu.edu.au The reaction conditions are generally mild, and the workup is often straightforward. orgsyn.org
Elemental Bromine (Br₂): While potentially less selective, elemental bromine is a powerful brominating agent. acsgcipr.org Its reactivity can be modulated by the choice of solvent and the addition of catalysts like iron filings or iodine. For some substrates, direct bromination with Br₂ can be effective, but it often leads to a mixture of products, including polybrominated species.
Hydrobromic Acid and Hydrogen Peroxide (HBr/H₂O₂): This system provides an in situ source of electrophilic bromine. The degree of bromination can be controlled by the amount of HBr and H₂O₂ used, making it a versatile method for both monobromination and dibromination of alkylthiophenes. google.comgoogle.com
Other Brominating Agents: Other reagents like tetraalkylammonium tribromides and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have also been employed for the bromination of aromatic compounds, although their application to thiophenes may vary in regioselectivity. mdpi.com
Derivatization Strategies of this compound for Novel Molecular Architectures
The bromine atom in this compound serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide range of complex conjugated molecules and polymers.
The synthesis of tellurophene-containing materials has garnered interest due to their unique optoelectronic properties, such as narrow bandgaps and strong spin-orbit coupling. nih.govresearchgate.net The synthesis of a mixed halogenated tellurophene (B1218086) like 2-Bromo-3-(2-ethylhexyl)-5-iodotellurophene would be a valuable intermediate for constructing complex polymers.
A potential synthetic route could start from this compound. This compound can be further halogenated at the 5-position. For instance, iodination can be achieved using N-iodosuccinimide (NIS), which would yield 2-bromo-3-(2-ethylhexyl)-5-iodothiophene. jcu.edu.aunih.gov
The conversion of the thiophene ring to a tellurophene ring is more complex. One approach involves the synthesis of tellurophenes from diacetylene precursors and a tellurium source like sodium telluride. wikipedia.orgscite.ai Another method involves Zr-mediated metallacycle transfer chemistry to create the tellurophene ring. rsc.org It is conceivable that a diacetylene bearing the 2-ethylhexyl group could be cyclized to form 3-(2-ethylhexyl)tellurophene, which could then be sequentially brominated and iodinated. Given the reactivity of the C-H bonds in tellurophenes, direct halogenation would likely occur at the 2- and 5-positions.
The synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate and its derivatives is a notable example of how brominated thiophenes can be elaborated into more complex structures. mdpi.comnih.gov
The synthesis typically begins with the Steglich esterification of commercially available 5-bromothiophene-2-carboxylic acid. mdpi.comrsc.org This acid is reacted with 2-ethylhexanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction yields 2-ethylhexyl 5-bromothiophene-2-carboxylate. mdpi.comnih.gov
This brominated ester can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com By reacting 2-ethylhexyl 5-bromothiophene-2-carboxylate with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, a range of 5-arylthiophene-2-carboxylates can be synthesized. mdpi.comnih.gov These reactions demonstrate the utility of the bromo-substituent as a site for introducing further molecular complexity.
| Starting Material | Reagents | Reaction Type | Product | Yield | Reference |
| 5-Bromothiophene-2-carboxylic acid | 2-Ethylhexanol, DCC, DMAP | Steglich Esterification | 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 72% | mdpi.com |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling | 2-Ethylhexyl 5-arylthiophene-2-carboxylates | 60.1–79.1% | mdpi.comnih.gov |
Kumada Catalyst Transfer Polycondensation (KCTP) of this compound
Kumada Catalyst Transfer Polycondensation (KCTP) is a chain-growth polymerization mechanism that enables the synthesis of conjugated polymers with controlled molecular weights and low polydispersity. nih.gov This method is distinguished from typical step-growth polycondensations by the "transfer" of the catalyst along the growing polymer chain. nih.govnih.gov
Nickel-Catalyzed Polymerization Protocols
Nickel complexes bearing phosphine (B1218219) ligands are the most common catalysts for the KCTP of 3-alkylthiophene monomers. acs.org Specifically, catalysts like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl2) are frequently employed. acs.orgru.nl The polymerization is initiated by reacting the Grignard reagent of the thiophene monomer, in this case, 2-chloromagnesio-3-(2-ethylhexyl)-5-bromothiophene, with the Ni(II) catalyst. acs.orgcmu.edu
The process generally involves the following steps:
Monomer Activation: The monomer, this compound, is converted to its Grignard reagent, typically by reaction with an alkyl Grignard reagent like t-butylmagnesium chloride or through direct reaction with magnesium turnings. ru.nltdl.org
Initiation: The Ni(II) catalyst reacts with the thiophene Grignard reagent. acs.orgcore.ac.uk
Propagation: The catalyst facilitates the coupling of monomer units in a chain-growth fashion, where the catalyst remains associated with the end of the growing polymer chain. researchgate.net
The choice of ligand on the nickel catalyst is critical. Sterically demanding ligands like dppp (B1165662) are crucial for achieving high head-to-tail (HT) regioregularity. acs.org The polymerization can be controlled to produce polymers with predetermined molecular weights by adjusting the monomer-to-initiator ratio, a characteristic feature of living polymerizations. acs.orgtdl.org
| Catalyst | Ligand | Typical Conditions | Resulting Polymer Properties |
| Ni(dppp)Cl₂ | 1,3-bis(diphenylphosphino)propane | THF, Room Temperature or Reflux | High Regioregularity (>95% HT), Controlled Molecular Weight, PDI ~1.2-1.5 acs.orgacs.org |
| Ni(dppe)Cl₂ | 1,2-bis(diphenylphosphino)ethane | THF, 0°C to Room Temperature | High Regioregularity, Effective for KCTP acs.orgru.nl |
| Ni(PPh₃)₂Cl₂ | Triphenylphosphine | THF, Room Temperature | Used for in-situ generation of active catalyst researchgate.net |
Table 1: Nickel Catalysts and Conditions for KCTP of 3-Alkylthiophenes
Role of Halogens and Magnesium Salts in KCTP Mechanism
The nature of the halogen on the thiophene monomer and the magnesium salts generated as byproducts significantly influence the KCTP mechanism and kinetics. nih.gov The polymerization proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org
The halogen at the 2-position (bromine in this case) is essential for the oxidative addition step to the Ni(0) species, which is formed in situ. The Grignard moiety (-MgCl) at the 5-position is necessary for the transmetalation step, where the thiophene unit is transferred to the nickel center. ru.nl
Recent studies have highlighted the distinct roles of different halogens:
Brominated monomers , such as this compound, typically lead to a controlled polymerization. The resting state of the catalyst is a Ni(II)-dithienyl complex, which allows for a steady chain growth. nih.gov
Chlorinated monomers can result in uncontrolled polymerization due to a mixture of catalyst resting states. nih.gov
Iodinated monomers also allow for controlled polymerization, but can be subject to significant inhibition by magnesium salt byproducts. nih.gov
Magnesium salts (e.g., MgCl₂, MgBr₂) are formed during the transmetalation step. nih.govru.nl These salts can influence the reaction in several ways. An accumulation of magnesium salts can decelerate the polymerization, likely by complexing with the Grignard-activated monomers, thereby reducing their reactivity. nih.gov However, the addition of lithium chloride (LiCl) to form a "turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl) can accelerate the halogen-magnesium exchange and improve the efficiency and chemoselectivity of the reaction. clockss.orgresearchgate.net
Catalyst Resting States and Their Influence on Polymerization Control
The catalyst resting state, or the form in which the catalyst spends most of its time during the catalytic cycle, is a key determinant of polymerization control. nih.gov In the KCTP of brominated thiophenes, the predominant resting state is the Ni(II)-dithienyl complex, where two thiophene units are attached to the nickel center. This state is poised for the next transmetalation and reductive elimination steps, leading to a well-controlled, living-like polymerization. nih.gov
Grignard Metathesis (GRIM) Polymerization of this compound
Grignard Metathesis (GRIM) polymerization is a variation of KCTP and a highly effective method for producing regioregular poly(3-alkylthiophene)s (PATs) on a large scale. cmu.edutdl.org The key distinction lies in the monomer preparation. The GRIM method typically starts with a 2,5-dihalo-3-alkylthiophene. acs.orgresearchgate.net
Regioregular Head-to-Tail Polymerization Approaches
The high head-to-tail (HT) regioregularity (>95%) achieved via the GRIM method is a result of a combination of kinetic and thermodynamic factors during the catalytic cycle. acs.orgresearchgate.net The process begins with the treatment of 2,5-dibromo-3-(2-ethylhexyl)thiophene (B3137933) with one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium chloride). researchgate.net This leads to a magnesium-halogen exchange that produces a mixture of two regioisomeric Grignard monomers. acs.orgacs.org
Despite the formation of a mixture of isomers, the subsequent polymerization with a Ni(dppp)Cl₂ catalyst is highly selective. acs.orgcmu.edu The less sterically hindered isomer, 2-bromo-5-chloromagnesio-3-(2-ethylhexyl)thiophene, is preferentially incorporated into the growing polymer chain. acs.orgtdl.org The more sterically hindered isomer, 2-chloromagnesio-5-bromo-3-(2-ethylhexyl)thiophene, is largely unconsumed. acs.orgtdl.org This selectivity is driven by the steric bulk of the dppp ligand on the nickel catalyst, which favors coupling at the less hindered 5-position of the thiophene ring. acs.org This controlled, selective incorporation is the origin of the high HT-regioregularity of the final polymer. acs.org
Magnesium-Halogen Exchange Reactions
The magnesium-halogen exchange is the critical first step in GRIM polymerization. acs.orgharvard.edu It involves the reaction of a 2,5-dihalogenated-3-alkylthiophene with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). clockss.orgharvard.edu
2,5-dibromo-3-R-thiophene + R'-MgX → 2-bromo-3-R-5-XMg-thiophene + R'-Br
This reaction sets up the necessary asymmetry for the catalyst-transfer polycondensation. The exchange typically results in a mixture of regioisomers, for example, an ~85:15 ratio of 2-bromo-3-alkyl-5-bromomagnesiothiophene to 2-bromomagnesio-3-alkyl-5-bromothiophene. acs.orgresearchgate.net The position of this equilibrium appears to be largely independent of the Grignard reagent used or the reaction temperature. acs.orgresearchgate.net The use of LiCl additives (e.g., iPrMgCl·LiCl) can significantly accelerate the exchange reaction, allowing it to proceed under milder conditions while tolerating a wider range of functional groups. clockss.orgresearchgate.net This improved reactivity and selectivity is crucial for the efficient synthesis of the organomagnesium monomers required for polymerization. clockss.org
| Reagent | Substrate | Key Features | Outcome |
| Alkyl Grignard (e.g., CH₃MgCl) | 2,5-dibromo-3-alkylthiophene | Forms a regioisomeric mixture of Grignard monomers researchgate.net | Initiates GRIM polymerization |
| i-PrMgCl·LiCl ("Turbo-Grignard") | Aryl/Heteroaryl Bromides | Accelerates Br/Mg exchange; high functional group tolerance clockss.org | Efficient and chemoselective formation of Grignard reagents |
| sBu₂Mg·2LiOR | Dibromo-arenes | Enables Br/Mg exchange in non-polar solvents like toluene (B28343) researchgate.net | Provides regioselective access to bromo-substituted magnesium reagents |
Table 2: Reagents for Magnesium-Halogen Exchange
Direct Heteroarylation Polymerization (DHAP) with this compound Analogues
Direct Heteroarylation Polymerization (DHAP) has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. This method circumvents the need for pre-activated organometallic monomers by directly forming carbon-carbon bonds between (hetero)aryl halides and C-H bonds. umich.edu The success of DHAP, however, often hinges on controlling the selectivity of the C-H activation to prevent defects in the polymer chain, such as homocouplings and branching. nih.gov
In the context of thiophene-based polymers, research has shown that the electronic properties of the coupling partners are critical for achieving high selectivity. Studies on model systems, such as the coupling of an electron-donating moiety with an electron-withdrawing one, have provided valuable guidelines. For instance, in the coupling of 2-methylthiophene (B1210033) (electron-donating) with 2-thiophenecarbonitrile (B31525) (electron-withdrawing), superior results are obtained when the electron-withdrawing partner is halogenated. nih.gov This principle is relevant when considering the use of this compound, which is an electron-rich monomer, in DHAP. To achieve a well-defined polymer, it would ideally be copolymerized with a brominated electron-deficient comonomer.
An example of a copolymer system involving an analogue of this compound is the random copolymerization of 3-hexylthiophene (3HT), 3-cyanothiophene (CNT), and 3-(2-ethylhexyl)thiophene (EHT). In this case, the incorporation of the electron-withdrawing CNT units helps to lower the HOMO level of the resulting terpolymer. The inclusion of the bulky 3-(2-ethylhexyl)thiophene unit can improve the solubility of the copolymer, allowing for a higher incorporation of the CNT moiety than would be possible in a simple P3HT-CNT copolymer. This approach has led to the synthesis of exclusively thiophene-based polymers with very low-lying HOMO levels, which is advantageous for applications in polymer solar cells, leading to high open-circuit voltages. repec.org
The reaction conditions for DHAP, including the choice of catalyst, ligand, solvent, and base, are crucial for minimizing side reactions. rsc.org For thiophene substrates, which are prone to a lack of C-H bond selectivity, fine-tuning these conditions is especially important to prevent the formation of cross-linked materials. rsc.org
Controlled Polymerization Techniques
The ability to synthesize poly[3-(2-ethylhexyl)thiophene] (P3EHT) and related polymers with high molecular weight (Mn) and low dispersity (Đ) is essential for optimizing the performance of organic electronic devices. Controlled polymerization techniques, particularly those exhibiting characteristics of living polymerization, are employed to achieve this. Nickel-catalyzed quasi-living polymerizations have proven effective in this regard. researchgate.net
For instance, the synthesis of a series of highly regioregular poly(3-hexylthiophene)-block-poly[3-(2-ethylhexyl)thiophene] (P3HT-b-P3EHT) copolymers has been achieved with well-controlled molecular weights and narrow polydispersity indices. researchgate.net These controlled synthesis methods enable the systematic study of the relationship between polymer structure and the resulting nanostructures in thin films. researchgate.net
The following table presents data on the molecular weight and dispersity of P3EHT-containing block copolymers synthesized via controlled polymerization methods.
| Polymer | M_n (kDa) | Đ (M_w/M_n) | Synthesis Method | Reference |
| P3HT-b-P3EHT | 17.6 | 1.19 | Nickel-catalyzed quasi-living polymerization | rsc.org |
| P3HT-b-P3EHT | - | < 1.2 | Nickel-catalyzed quasi-living polymerization | researchgate.net |
Note: Specific M_n and Đ values for a broader range of P3EHT homopolymers and copolymers from controlled polymerizations are often embedded within larger studies focusing on block copolymer synthesis or property evaluation.
The polymerization of this compound and its analogues can proceed through a chain-growth mechanism, where monomer units add sequentially to a limited number of active sites. nih.gov This is in contrast to step-growth polymerization, where polymer chains of all lengths react with each other. A key feature of chain-growth polymerization is that high molecular weight polymers are formed even at low monomer conversions.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent example of a chain-growth mechanism for the synthesis of poly(3-alkylthiophene)s. In this process, a nickel catalyst "walks" along the polymer chain as it grows. The structure of the monomer significantly impacts its reactivity in KCTP. For example, 3-(2-ethylhexyl)thiophene, with its branched alkyl side chain, is less reactive than 3-hexylthiophene, which has a linear side chain. researchgate.netrsc.org This difference in reactivity is attributed to the steric hindrance posed by the branched ethylhexyl group. researchgate.net In fact, under certain conditions where 3-hexylthiophene readily polymerizes, 3-(2-ethylhexyl)thiophene may fail to homopolymerize at room temperature. researchgate.netrsc.org This differential reactivity is a critical characteristic that can be exploited in copolymerization to create specific polymer architectures, such as gradient copolymers. researchgate.netrsc.org
Recent advances have also explored new mechanistic pathways for chain-growth polymerization of conjugated polymers, including poly(3-hexylthiophene), using dinickel complexes with redox-active ligands. These methods offer alternatives to traditional transition metal-catalyzed cross-coupling reactions. nih.gov
Structural and Morphological Characterization of Polymers Derived from 2 Bromo 3 2 Ethylhexyl Thiophene
Spectroscopic Analysis of Polymer Microstructure
Spectroscopic techniques are indispensable for elucidating the detailed microstructure of P3EHT, providing insights into the arrangement of monomer units which profoundly influences the polymer's electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the regioregularity of poly(3-alkylthiophenes) (P3ATs), including P3EHT. The connectivity between monomer units can result in head-to-tail (HT) or head-to-head (HH) linkages. A high degree of HT coupling leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility. rsc.org
In ¹H NMR spectra of regioregular P3ATs, the aromatic proton on the thiophene (B33073) ring typically appears as a singlet around 6.98 ppm. ntu.edu.tw For block copolymers containing P3EHT, such as poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)thiophene) (P3HT-b-P3EHT), distinct signals for the thiophene protons of each block can be resolved, allowing for the determination of the copolymer composition. ntu.edu.tw
Solid-state ¹³C NMR has also been employed to probe the structure and dynamics of P3ATs. nist.govsemanticscholar.org Temperature-dependent ¹³C NMR studies reveal information about the mobility of the aliphatic side chains and the thiophene backbone. nih.gov For instance, in poly(3-hexylthiophene) (P3HT), a closely related polymer, solid-state ¹³C NMR has been used to measure order, which does not always correlate with crystallinity, suggesting that local order can exist in non-crystalline regions. nist.govsemanticscholar.org High-field ¹H–¹H double-quantum NMR on P3EHT has revealed a tilt of the thiophene rings along the main chains. rsc.org
The degree of regioregularity can be quantified from the ¹H NMR spectrum by integrating the signals corresponding to different regioisomeric triads. For highly regioregular P3HT, a regioregularity of >98% head-to-tail has been reported. nist.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond standard NMR, other spectroscopic techniques provide complementary information about the structure of P3EHT. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the molecular nature of the polymer by identifying characteristic vibrational modes. For P3HT, characteristic peaks include C-H vibrations in the aliphatic chain (around 2925 cm⁻¹) and thiophene ring vibrations (around 1460 cm⁻¹). rsc.org
High-resolution solid-state ¹³C NMR methods have shown the presence of highly mobile side-chains in P3EHT. rsc.org This high mobility is attributed to the branched nature of the 2-ethylhexyl group, which creates significant free volume between adjacent polymer chains in the crystalline phase. rsc.org This structural feature, in turn, influences the crystallization behavior and morphology of the polymer. rsc.org
Molecular Weight and Polydispersity Analysis
The molecular weight and its distribution (polydispersity) are fundamental parameters that significantly affect the processing and properties of P3EHT, including its solubility, mechanical strength, and charge transport characteristics.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. specificpolymers.com The technique separates polymer molecules based on their hydrodynamic volume in solution. knauer.net
For P3ATs, SEC is routinely used to characterize the molecular weight after synthesis. cmu.edumdpi.com The choice of eluent and calibration standards (typically polystyrene or PMMA) is crucial for obtaining accurate results. specificpolymers.comknauer.net It is important to note that SEC provides a relative molecular weight, and the accuracy can be affected by the difference in structure between the polymer being analyzed and the calibration standards. nih.gov For instance, the stiffness of P3HT compared to the more flexible polystyrene standards can lead to an overestimation of the molecular weight. researchgate.net
Below is a table summarizing typical molecular weight data for P3HT, a structurally similar polymer, obtained by SEC.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| P3HT | 64,500 | - | ≤2.5 | nist.gov |
| P3HT | 8,100 | - | 1.49 | mdpi.com |
| P3HT-b-P3THA | - | - | 1.12-1.25 | ntu.edu.tw |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the absolute molecular weight determination of polymers. capes.gov.br It can provide detailed information about the polymer's molecular weight distribution, end-groups, and repeating units, especially for low molecular weight samples. nih.govnih.gov
MALDI-TOF MS has been successfully applied to the analysis of P3HT. cmu.eduresearchgate.net Studies have shown that for lower molecular weight P3HT, the molecular weights determined by SEC and MALDI-TOF MS can be comparable, but SEC tends to overestimate the molecular weight for higher mass polymers. researchgate.net MALDI-TOF has also been instrumental in identifying the end-groups of P3HT chains, which is crucial for understanding polymerization mechanisms and for designing block copolymers or functionalized polymers. cmu.eduresearchgate.net For example, it has been used to confirm the presence of bromine and hydrogen end-groups after Grignard metathesis polymerization. researchgate.net
A comparative study on P3HT analysis highlighted that the choice of matrix is critical for achieving good sensitivity and signal-to-noise ratio in MALDI-TOF measurements. nih.gov
Film Morphology and Microstructure Analysis
The arrangement of polymer chains in the solid state, known as film morphology or microstructure, is paramount for the performance of organic electronic devices. Techniques such as X-ray diffraction and atomic force microscopy are used to probe this organization.
The highly regular chain structure of regioregular P3ATs facilitates their self-organization into two-dimensional sheets through inter-chain π-π stacking, leading to a highly crystalline nature. uobasrah.edu.iq Grazing-incidence X-ray diffraction (GIXD) studies on P3EHT have revealed a tilt of the thiophene rings along the polymer backbone. rsc.org This tilt, combined with the bulky branched side chains, results in a significant amount of free volume within the crystalline domains. rsc.org
Atomic force microscopy (AFM) provides a visualization of the surface topography of polymer thin films. uobasrah.edu.iqrsc.org For block copolymers like P3HT-b-PS, AFM images can confirm the presence of microphase-separated structures. mdpi.com In studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a related semiconducting polymer, AFM has shown that the domain size of crystalline regions is influenced by the substrate surface, which in turn affects the electrical transport properties. nist.gov
High-resolution transmission electron microscopy (HR-TEM) has been used to study the semicrystalline structure of oriented P3HT films, revealing details about the lamellar thickness, disorder in chain packing, and interconnectivity between crystalline lamellae. acs.org These structural features were found to be dependent on the polymer's molecular weight. acs.org
Influence of Side Chains on Molecular Packing and Crystallinity
Research indicates that the stereocenter at the C2 position of the branched hexyl side chain in poly(3-(2-ethylhexyl)thiophene) (P3EHT) is a key factor. This branching prevents the side chains from fully interdigitating, a packing motif that is crucial for achieving high three-dimensional order in many semiconducting polymers. acs.org In contrast to the more ordered, interdigitated structures that can be adopted by some polythiophenes with linear side chains, the bulky 2-ethylhexyl groups lead to a less compact arrangement.
This steric hindrance results in a greater distance between the π-stacked polymer backbones. While P3HT can exhibit close interchain distances of less than 4 Å, P3EHT displays a more distant face-to-face packing. This increased separation between chains can have a significant impact on electronic properties, as the efficiency of charge transport is highly dependent on the degree of π-orbital overlap.
Furthermore, studies on P3EHT have revealed the presence of highly mobile side chains and a notable tilt in the thiophene rings along the main polymer chain. This mobility, combined with the inefficient packing, creates a significant amount of free volume between adjacent polymer chains within the crystalline domains. Consequently, P3EHT exhibits slower crystallization kinetics compared to P3HT.
The impact of the 2-ethylhexyl side chain is also evident in the electronic properties of the resulting polymers. In copolymers of 3-hexylthiophene (B156222) and 3-(2-ethylhexyl)thiophene (B58148), an increasing amount of the branched side chain leads to a marked decrease in the Highest Occupied Molecular Orbital (HOMO) energy levels in the solid state. acs.org The homopolymer P3EHT, for instance, has a higher bandgap and a lower absorption coefficient compared to P3HT. acs.org Despite these differences, polymers containing up to 50% of the 2-ethylhexyl side chain can still retain the semi-crystalline nature characteristic of P3HT. acs.org
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-(2-ethylhexyl)thiophene) (P3EHT) | Reference |
|---|---|---|---|
| Side Chain Structure | Linear (n-hexyl) | Branched (2-ethylhexyl) | acs.org |
| Side Chain Packing | Prone to ordering, but high density can prevent interdigitation | Steric hindrance prevents full interdigitation | acs.org |
| Crystallization Kinetics | Relatively fast | Slower due to steric hindrance | |
| Interchain Packing | Close π-stacking (e.g., <4 Å) | More distant face-to-face packing | |
| HOMO Level (Solid State) | Higher (e.g., -4.9 eV) | Lower (e.g., -5.2 eV) | acs.org |
| Bandgap | Lower | Higher | acs.org |
Electronic and Optoelectronic Properties of Polymers Derived from 2 Bromo 3 2 Ethylhexyl Thiophene
Optical Absorption and Emission Characteristics
The interaction of these polymers with light is fundamental to their function in optoelectronic devices. This interaction is primarily governed by the electronic transitions between molecular orbitals within the conjugated polymer backbone.
Ultraviolet-visible (UV-Vis) spectroscopy is a primary technique used to investigate the optical properties of conjugated polymers. The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often referred to as the π-π* transition. mdpi.com The resulting absorption spectrum provides critical information, including the absorption maximum (λmax) and the optical band gap (Eg). The optical band gap is typically estimated from the onset of absorption in the long-wavelength region of the spectrum.
For polymers derived from 3-substituted thiophenes, these properties are highly sensitive to the structure of the polymer backbone. Poly(3-(2-ethylhexyl)thiophene) (P3EHT) exhibits a higher band gap and a lower absorption coefficient compared to its linear analogue, P3HT. figshare.comacs.org This is attributed to the steric hindrance from the branched ethylhexyl side chain, which can cause twisting in the polymer backbone and reduce the effective conjugation length. ntu.edu.tw In contrast, regioregular P3HT, which has a more planar structure, shows a characteristic absorption feature around 600 nm related to ordered structures, resulting in an optical band gap of approximately 1.9 eV. nih.govmdpi.com Regiorandom P3HT has a larger band gap of about 2.2 eV due to a less ordered structure. nih.gov
In random copolymers of 3-hexylthiophene (B156222) and 3-(2-ethylhexyl)thiophene (B58148), the optical properties can be tuned. Studies have shown that incorporating up to 50% of the 2-ethylhexyl side chains into the P3HT backbone does not significantly alter the band gap or absorption properties, retaining the semicrystalline nature of P3HT. figshare.comacs.org
Table 1: Optical Properties of P3EHT and Related Polymers
| Polymer | Absorption Maximum (λmax) | Optical Band Gap (Eg) | Source(s) |
| Regioregular P3HT | ~520-550 nm | ~1.9 eV | nih.govmdpi.comnih.gov |
| Regiorandom P3HT | - | ~2.2 eV | nih.gov |
| P3EHT | - | Higher than P3HT | figshare.comacs.org |
| P3HT50-co-EHT50 | Similar to P3HT | ~1.9 eV | figshare.comacs.org |
Photoemission spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides direct measurements of the electronic energy levels of materials. arxiv.org UPS is particularly valuable for determining the energy of the frontier orbitals, such as the valence band maximum, which corresponds to the HOMO level. arxiv.org
Studies on P3HT thin films deposited on conductive substrates like gold (Au) and silver (Ag) have been used to probe the polymer's electronic structure and the energy level alignment at interfaces. For P3HT on a polycrystalline silver surface, UPS measurements determined the valence band maximum to be approximately 0.8 eV relative to the substrate's Fermi level. arxiv.org At the interface between P3HT and gold, the hole injection barrier, which is the energy difference between the work function of the metal and the HOMO of the polymer, was measured to be 0.59 eV. researchgate.net These interface energetics are critical for understanding charge injection and extraction in electronic devices. The chemical integrity and stoichiometry of the polymer films can be confirmed with XPS. arxiv.org
Electrochemical Properties and Energy Level Profiling
The electrochemical behavior of these polymers reveals further details about their energy levels, which is crucial for designing efficient multilayered devices like organic solar cells and light-emitting diodes.
Cyclic voltammetry (CV) is a widely used electrochemical method to determine the HOMO and LUMO energy levels of semiconducting polymers. researchgate.netresearchgate.net By measuring the onset potentials for oxidation (Eonset,ox) and reduction (Eonset,red), the HOMO and LUMO energy levels can be calculated relative to the vacuum level, often using a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. researchgate.net The HOMO level is calculated from the oxidation potential, representing the energy required to remove an electron, while the LUMO level is calculated from the reduction potential. researchgate.net
For copolymers of 3-hexylthiophene and 3-(2-ethylhexyl)thiophene, CV studies revealed that while the HOMO levels are virtually identical for all polymer compositions in solution, a different trend emerges in the solid state. figshare.comacs.org In thin films, an increase in the amount of 2-ethylhexyl side chains leads to a marked and correlated decrease (a larger value when expressed as negative energy, i.e., a higher ionization potential) in the HOMO level. figshare.comacs.org This change in the solid-state HOMO level directly impacts the open-circuit voltage (Voc) in solar cells. figshare.com
Table 2: Electrochemical Properties of P3EHT and Related Polymers in the Solid State
| Polymer | Onset Oxidation Potential (Eonset,ox) vs. Fc/Fc+ | HOMO Energy (eV) | Source(s) |
| P3HT | 0.21 V | -4.91 eV | figshare.com |
| P3HT90-co-EHT10 | 0.23 V | -4.93 eV | figshare.com |
| P3HT75-co-EHT25 | 0.26 V | -4.96 eV | figshare.com |
| P3HT50-co-EHT50 | 0.32 V | -5.02 eV | figshare.com |
| P3EHT | 0.37 V | -5.07 eV | figshare.com |
Note: HOMO levels were calculated using the formula EHOMO = - (Eonset,ox + 4.7) eV, as described in the source. figshare.com
The electronic properties of poly(3-alkylthiophenes) are intrinsically linked to their molecular structure, particularly their regioregularity. nih.gov Regioregularity refers to the specific arrangement of monomer units in the polymer chain. A high percentage of head-to-tail (HT) linkages results in a regioregular polymer, which can adopt a more planar backbone conformation. ntu.edu.tw This planarity enhances π-orbital overlap along the chain, leading to a more delocalized electronic system, a smaller band gap, and a red-shifted optical absorption. ntu.edu.twnih.gov
Conversely, regioirregular polymers, which contain a mix of head-to-head and tail-to-tail linkages, have a sterically twisted backbone. nih.gov This twisting disrupts π-conjugation, resulting in a wider band gap and a blue-shifted absorption spectrum. nih.govnih.gov For example, the optical band gap for regioregular P3HT is around 1.9 eV, while for regiorandom P3HT, it increases to 2.2 eV. nih.gov
The branched 2-ethylhexyl side chain of P3EHT introduces significant steric bulk compared to the linear hexyl chain of P3HT. This steric hindrance can disrupt the planarity of the polymer backbone and interfere with the close packing of chains in the solid state. This explains the higher band gap of P3EHT and the systematic lowering of its solid-state HOMO level with increasing ethylhexyl content in copolymers. figshare.comacs.org
Charge Transport Characteristics
Well-ordered, crystalline domains provide efficient pathways for charge transport, and thus, factors that enhance crystallinity also enhance mobility. ntu.edu.twrug.nl Regioregularity is a key factor, as the planar structure of regioregular polymers facilitates the formation of ordered, lamellar structures with extensive π-stacking, which is crucial for interchain hopping. nih.govnih.gov Consequently, the charge carrier mobility in regioregular poly(3-alkylthiophenes) is significantly higher than in their regioirregular counterparts. nih.gov For instance, hole mobilities in P3HT can increase by orders of magnitude with improved crystallinity and molecular weight, reaching values as high as 10-2 cm2 V-1 s-1. ntu.edu.tw In contrast, a P3HT film with a low regioregularity of 64% exhibited a much lower mobility of 10-8 cm2 V-1 s-1. nih.gov
The structure of the alkyl side chain also plays a critical role. The bulky, branched 2-ethylhexyl group in P3EHT can hinder the close packing of polymer chains, potentially leading to a more amorphous film morphology compared to P3HT. This disruption of long-range order would be expected to result in lower charge carrier mobility. The distance between chains is a critical parameter; mobility shows a logarithmic increase as the interchain distance decreases due to stronger π-orbital coupling. ntu.edu.tw Thermal annealing is a common processing technique used to improve molecular ordering and, as a result, enhance the charge mobility in polymer films. rug.nl
Table 3: Representative Charge Carrier Mobilities for Poly(3-alkylthiophenes)
| Polymer System | Mobility (µ) | Conditions / Notes | Source(s) |
| Regioregular P3HT | 10-6 - 10-2 cm2 V-1 s-1 | Dependent on molecular weight and crystallinity. | ntu.edu.tw |
| P3HT | ~2 x 10-8 m2 V-1 s-1 (~2 x 10-4 cm2 V-1 s-1) | Hole mobility after thermal annealing in a P3HT:PCBM blend. | rug.nl |
| P3HT (64% Regioregularity) | 10-8 cm2 V-1 s-1 | Low regioregularity leads to low mobility. | nih.gov |
Field-Effect Mobility Studies in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental devices for evaluating the charge transport characteristics of semiconducting polymers. The field-effect mobility (µ) is a key metric derived from OFET measurements, quantifying the average velocity of charge carriers in the presence of an electric field. Polymers derived from 2-Bromo-3-(2-ethylhexyl)thiophene, such as poly(3-(2-ethylhexyl)thiophene) (P3EHT), are often used as the active layer in these devices.
In a comparative study, the charge transport properties of P3EHT were contrasted with its counterpart featuring a sulfur atom in the side chain, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT). ntu.edu.twnih.gov The OFETs were fabricated using a top-gate, bottom-contact configuration with the respective polymer films deposited via spin-coating. The mobility was calculated from the transfer characteristics in the saturation regime.
The introduction of the branched 2-ethylhexyl side chain is intended to enhance the solubility of the polythiophene. However, this branching can sometimes disrupt the intermolecular packing necessary for efficient charge transport. Research has shown that the mobility of P3EHT can be modest. For instance, studies have reported field-effect mobilities for P3EHT in the range of 10⁻³ cm²/Vs. ntu.edu.twnih.gov The performance of these OFETs is highly dependent on factors such as the polymer's regioregularity, molecular weight, and the processing conditions used for thin-film deposition.
Below is a data table summarizing the field-effect mobility of polymers derived from or related to this compound as reported in the literature.
| Polymer | Regioregularity (%) | Field-Effect Mobility (µ) (cm²/Vs) | On/Off Ratio |
| P3EHT | >99 | 1.1 x 10⁻³ | 1.0 x 10³ |
| P3EHTT | >99 | 3.1 x 10⁻³ | 1.1 x 10³ |
Impact of Side Chain Architecture and Functionalization on Charge Carrier Mobility
The architecture and functionalization of the side chains appended to a conjugated polymer backbone are paramount in determining the material's charge carrier mobility. The 2-ethylhexyl group is a branched alkyl chain, and its presence significantly impacts the polymer's morphology compared to linear alkyl chains like hexyl, which is found in the widely studied poly(3-hexylthiophene) (P3HT).
The branching in the 2-ethylhexyl side chain can disrupt the close π-π stacking of the polythiophene backbones, which is crucial for efficient intermolecular charge hopping. This disruption often leads to lower charge carrier mobilities when compared to their linear-chain counterparts. However, the branched chains enhance solubility, which is a critical factor for solution-based processing of electronic devices.
A key strategy to modulate charge carrier mobility is the functionalization of the side chain. A notable study investigated the effect of introducing a sulfur atom into the side chain, creating poly[3-(2-ethylhexylthio)thiophene] (P3EHTT). ntu.edu.twnih.gov This modification resulted in a significant increase in field-effect mobility, up to a factor of three, compared to P3EHT which lacks the sulfur atom in its side chain. ntu.edu.twnih.gov This enhancement is attributed to the noncovalent interactions involving the sulfur atom, which can promote a more ordered molecular packing and thus facilitate more efficient charge transport.
Furthermore, the concept of creating random copolymers to balance material properties has been explored. For instance, copolymers of 3-hexylthiophene (with a linear side chain) and 3-(2-ethylhexyl)thiophene (with a branched side chain) have been synthesized. acs.org These studies reveal that by varying the ratio of linear to branched side chains, it is possible to fine-tune the polymer's crystallinity, morphology, and, consequently, its charge transport characteristics. Increasing the content of the 2-ethylhexyl side chains leads to a marked decrease in the polymer's crystallinity and can influence the HOMO energy levels in the solid state. acs.org
The table below details the properties of polymers with varying side-chain architectures, illustrating the impact on their electronic characteristics.
| Polymer | Side Chain Type | Key Architectural Feature | Impact on Mobility |
| P3HT | Linear (n-hexyl) | Promotes ordered π-stacking | Generally higher mobility than branched counterparts |
| P3EHT | Branched (2-ethylhexyl) | Enhances solubility, can disrupt packing | Generally lower mobility due to steric hindrance |
| P3EHTT | Branched with S atom | Noncovalent S-interactions | Enhanced mobility compared to P3EHT |
| P3HT-co-P3EHT | Mixed linear/branched | Tunable crystallinity and morphology | Mobility is dependent on the copolymer ratio |
Applications of 2 Bromo 3 2 Ethylhexyl Thiophene Derived Materials in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Materials derived from 2-Bromo-3-(2-ethylhexyl)thiophene, particularly poly(3-(2-ethylhexyl)thiophene) (P3EHT) and its copolymers, are instrumental in the development of organic field-effect transistors (OFETs). The 2-ethylhexyl side chain imparts good solubility, allowing for the solution-based processing of these materials, which is a significant advantage for fabricating large-area and flexible electronics.
The performance of OFETs is primarily evaluated by the charge carrier mobility (µ) and the on/off current ratio (Ion/Ioff). High charge carrier mobility enables faster switching speeds, while a high on/off ratio ensures that the transistor can be effectively switched between its conducting and non-conducting states.
Research has shown that polymers incorporating the 3-(2-ethylhexyl)thiophene (B58148) unit can exhibit competitive p-type (hole-transporting) characteristics. For instance, studies on poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), which can be synthesized from a derivative of this compound, have demonstrated enhanced crystallinity and charge mobility compared to analogous polymers without the sulfur atom in the side chain. 20.210.105 The introduction of the branched 2-ethylhexyl group is crucial for improving the solubility of the resulting polymers, which is often a challenge with more linear alkyl side chains. 20.210.105
The table below summarizes the performance of various OFETs based on polymers derived from or related to this compound.
Table 1: Performance of OFETs Based on this compound-Related Polymers
| Polymer/Material | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Device Configuration | Reference |
|---|---|---|---|---|
| Poly[3-(2-ethylhexyl)thiophene] (P3EHT) | 6.06 x 10⁻⁴ (at 100% tensile strain) | - | Film on Elastomers | mdpi.com |
| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | Increased by a factor of 3 compared to P3EHT | - | - | 20.210.105 |
| Thieno[2,3-b]thiophene with 2-ethylhexyl side chains (Compound 2) | Lower than linear alkyl chain analogue | - | Solution Sheared | researchgate.net |
Data presented is based on available research and may vary depending on specific fabrication conditions.
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
In the realm of renewable energy, derivatives of this compound play a crucial role as donor materials in the active layer of organic photovoltaics (OPVs) and polymer solar cells (PSCs). The performance of these devices is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Polymers such as poly(3-(2-ethylhexyl)thiophene) (P3EHT) and its copolymers are often blended with fullerene derivatives or non-fullerene acceptors to form the bulk heterojunction (BHJ) where charge separation occurs. The 2-ethylhexyl side chain helps to ensure good miscibility between the donor and acceptor materials, which is critical for efficient charge separation and transport.
For example, random copolymers of 3-hexylthiophene (B156222), 3-cyanothiophene, and 3-(2-ethylhexyl)thiophene have been synthesized to achieve deep-lying highest occupied molecular orbital (HOMO) levels. This tuning of the HOMO level is a key strategy for increasing the open-circuit voltage of the resulting solar cells. A copolymer containing 15% 3-(2-ethylhexyl)thiophene units yielded a Voc of 0.83 V and a PCE of 3.6%.
The table below presents a summary of the photovoltaic performance of devices utilizing polymers derived from or related to this compound.
Table 2: Performance of OPVs and PSCs Based on this compound-Related Polymers
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
|---|---|---|---|---|---|---|
| P3HT-CNT-EHT(15:15) | PC₆₁BM | 3.6 | 0.83 | - | - | |
| PTT-ODTTBT | PC₇₁BM | 7.05 | - | - | - |
Performance metrics are highly dependent on device architecture and fabrication protocols.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
While derivatives of this compound are more prominently featured in transistor and photovoltaic research, their potential in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) is also an area of investigation. In these devices, the key performance indicators include external quantum efficiency (EQE), luminance (measured in cd/m²), and the emission wavelength, which determines the color of the emitted light.
The 2-ethylhexyl side chain can influence the solid-state packing of the polymer chains, which in turn affects the photoluminescent properties of the material. Copolymers that incorporate 3-(2-ethylhexyl)thiophene units alongside other chromophores, such as fluorene (B118485), have been synthesized to tune the emission color. For instance, alternating copolymers of fluorene and thiophene (B33073) derivatives have been developed for orange and red-light-emitting devices.
Detailed performance data specifically for homopolymers of 3-(2-ethylhexyl)thiophene in OLEDs and PLEDs is not extensively available in the reviewed literature. However, research on related thiophene-based copolymers provides insights into their potential.
Table 3: Electroluminescence Properties of Thiophene-Based Copolymers
| Polymer | Emission Color | Maximum Emission (nm) | Device Performance Notes | Reference |
|---|---|---|---|---|
| PFTORT (Fluorene-Thiophene Copolymer) | Red-Orange | 610 | Promising for orange-emitting devices | |
| PFTTORTT (Fluorene-Thiophene Copolymer) | Red | 666 | Promising for red-emitting devices |
The data presented is for copolymers containing thiophene derivatives, illustrating the potential for color tuning through copolymerization.
Emerging Organic Electronic Devices
Beyond the primary applications in OFETs, OPVs, and OLEDs, materials derived from this compound are being explored for a range of emerging organic electronic devices. These include thermoelectric generators, biosensors, and organic electrochemical transistors (OECTs).
Thermoelectric Generators: These devices convert waste heat into useful electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT). Polymers like poly(3-hexylthiophene), a close relative of P3EHT, have been studied for their thermoelectric properties. Engineering the molecular weight of these polymers has been shown to be an effective strategy to enhance their thermoelectric performance. For instance, a poly(3-hexylthiophene) with a molecular weight of approximately 50,000 g/mol exhibited a significantly higher power factor of (22.6±0.6) μW mK⁻² compared to lower or higher molecular weight versions.
Biosensors: The semiconducting nature of polythiophene derivatives makes them suitable for use in biosensors. For example, a copolymer of 3-hexylthiophene and 3-thiopheneacetic acid was used to create a potentiometric biosensor for urea (B33335) detection. Such sensors can be highly sensitive and selective. In a different application, a photoelectrochemical aptasensor for the detection of bis(2-ethylhexyl)phthalate (DEHP) was developed using a heterojunction of BiOI and ZnO nanoarrays, demonstrating a very low detection limit of 3.8 × 10⁻¹² mol/L.
Organic Electrochemical Transistors (OECTs): OECTs are gaining attention for applications in bioelectronics due to their ability to operate in aqueous environments and transduce ionic signals into electronic signals. While PEDOT:PSS is a commonly used material, there is a growing interest in developing new polymers for OECTs. The properties of polymers derived from this compound make them potential candidates for the active layer in OECTs, although specific performance data is still emerging.
The versatility of this compound as a monomer continues to drive innovation in the field of organic electronics, with its derivatives being integral to the advancement of both established and nascent technologies.
Theoretical and Computational Studies on 2 Bromo 3 2 Ethylhexyl Thiophene and Its Polymers
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the preferred three-dimensional structures and energies of molecules. e3s-conferences.orgnih.gov For molecules like 2-Bromo-3-(2-ethylhexyl)thiophene, DFT is employed to perform conformational analysis, which involves identifying the most stable arrangements (conformers) of the atoms and the energy barriers for rotation around single bonds. escholarship.orgresearchgate.net
The conformational flexibility of 3-substituted thiophenes is largely determined by the rotation of the alkyl side chain relative to the thiophene (B33073) ring. The bulky 2-ethylhexyl group introduces significant steric hindrance, which influences the planarity of the resulting polymer backbone and, consequently, its electronic properties. DFT calculations typically involve optimizing the geometry of various possible conformers and calculating their relative energies. researchgate.net For related ester-functionalized thiophene dimers, DFT studies have shown that twisted, non-planar forms are energetically preferred, with energy minima at dihedral angles of approximately 35°–40° and 140°–155°. nsf.gov This suggests that the ethylhexyl side chain in this compound also likely favors a non-planar orientation to minimize steric strain.
The choice of the functional and basis set is critical in DFT calculations, as different methods can sometimes yield varying results, especially for large, flexible molecules. mdpi.comresearchgate.net The B3LYP functional is commonly used for such organic molecules. e3s-conferences.orgepstem.net
Table 1: Typical Parameters in DFT Calculations for Thiophene Derivatives
| Parameter | Typical Value/Method | Purpose | Source |
|---|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. | e3s-conferences.org |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Approximates the exchange-correlation energy within DFT. | e3s-conferences.orgresearchgate.net |
| Basis Set | 6-31G(d) or 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. | e3s-conferences.orgepstem.net |
| Software | Gaussian 09 | A widely used computational chemistry software package. | e3s-conferences.orgnih.gov |
| Analysis | Geometry Optimization | To find the lowest energy (most stable) molecular structure. | researchgate.net |
Molecular Dynamics Simulations for Polymer Chain Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org For polymers like P3EHT, MD simulations provide crucial insights into chain dynamics, morphology, and the self-assembly process that governs the material's bulk properties. rsc.orgrsc.org These simulations model the polymer as a collection of atoms interacting through a defined set of rules known as a force field. rsc.org The development of accurate force fields is a critical challenge, leading to the creation of specialized tools like PolyParGen to automate parameter generation for complex macromolecules like P3EHT. jst.go.jpresearchgate.net
Studies on P3EHT using a combination of experimental techniques and molecular mobility analysis have revealed several key features of its polymer chain behavior. rsc.orgrsc.org In the crystalline phase, the thiophene rings are tilted with respect to the main chain axis. rsc.org A significant finding is the presence of highly mobile side chains and a large amount of free volume between adjacent polymer chains. rsc.org This is attributed to the steric hindrance from the branched ethyl group on the hexyl side chains, which prevents dense packing. rsc.org
Table 2: Key Findings from Molecular Simulations of P3EHT
| Finding | Description | Implication | Source |
|---|---|---|---|
| Thiophene Ring Tilt | Grazing-incidence X-ray diffraction (GIXD) and NMR analysis show a distinct tilt of the thiophene rings along the polymer main chain. | Affects the π-π stacking distance and electronic coupling between chains. | rsc.orgrsc.org |
| Side-Chain Mobility | Solid-state NMR methods reveal that the 2-ethylhexyl side chains are highly mobile, even in the crystalline state. | Contributes to the processability of the polymer and influences morphology. | rsc.org |
| High Free Volume | The branched nature of the side chains creates significant free volume between adjacent polymer chains. | Impacts charge transport and material density. | rsc.org |
| 1D Crystallization | Crystallization primarily proceeds along the polymer backbone. | Governs the formation of crystalline domains within the semi-crystalline morphology. | rsc.orgrsc.org |
| Confinement Effects | In thin films, the rate of crystallization is significantly slower compared to the bulk material. | Important for device fabrication where polymers are often used as thin layers. | rsc.orgrsc.org |
Computational Insights into Polymerization Mechanisms and Catalyst Behavior
The synthesis of regioregular poly(3-alkylthiophenes) is most commonly achieved through Grignard Metathesis (GRIM) polymerization. nih.govcmu.edu Computational studies, primarily using DFT, have been instrumental in elucidating the complex mechanism of this catalyst-transfer polycondensation. rsc.orgrsc.org The polymerization of this compound involves its conversion to a Grignard reagent, which is then polymerized using a transition metal catalyst, typically a Nickel complex like Ni(dppp)Cl2. nih.govtdl.org
Computational investigations on similar 3-alkylthiophenes have detailed the entire energy profile of the polymerization, which proceeds through a three-stage mechanism: rsc.org
Coordination: The thiophene monomer coordinates to the Nickel catalyst center.
Transmetalation: The organic group from the Grignard reagent is transferred to the Nickel catalyst.
Reductive Elimination: A new C-C bond is formed, extending the polymer chain and regenerating the catalyst, which remains associated with the growing chain. rsc.orgrsc.org
A key aspect clarified by computational studies is the origin of the high head-to-tail (HT) regioregularity. The initial Grignard metathesis reaction on the 2,5-dibrominated monomer is not perfectly regioselective, producing a mixture of regioisomers (the 2-bromo-5-magnesiated and the 2-magnesiated-5-bromo species). cmu.edu However, computational and experimental results show that the Ni(dppp)Cl2 catalyst selectively incorporates the less sterically hindered isomer into the polymer, while the more hindered isomer is not consumed. cmu.edu
Furthermore, computational studies have compared the behavior of different catalysts. rsc.org For the polymerization of 3-hexylthiophene (B156222), kinetic and computational results show that a Nickel catalyst acts as a true initiator and promotes a living chain-growth mechanism, allowing for controlled molecular weights. rsc.org In contrast, a Palladium catalyst tends to dissociate from the growing chain, leading to a step-growth mechanism and lower regioregularity. rsc.org
Table 3: Stages of GRIM Polymerization and Catalyst Role
| Stage | Description | Role of Ni(dppp)Cl₂ Catalyst | Source |
|---|---|---|---|
| Initiation/Coordination | The active monomer (2-bromo-5-halomagnesium-3-alkylthiophene) reacts with the Ni(dppp)Cl₂ catalyst. | Forms the initial organonickel active species. | cmu.edursc.org |
| Propagation (Transmetalation) | A new monomer molecule displaces the solvent and transfers its organic part to the nickel center. | Mediates the transfer of the monomer to the growing chain end. | rsc.org |
| Propagation (Reductive Elimination) | The two organic groups on the nickel center couple, forming a new C-C bond and extending the polymer chain. | Regenerates the active catalyst, which "walks" along the chain as it grows (catalyst-transfer mechanism). | rsc.orgrsc.org |
| Termination | The reaction is quenched, typically with an acid or by adding a specific Grignard reagent for end-group functionalization. | The catalyst is removed, and the final polymer chain is produced. | cmu.edu |
Biomedical and Other Specialized Applications of 2 Bromo 3 2 Ethylhexyl Thiophene Derivatives
Derivatives in Antibacterial Research
The core structure of 2-bromo-3-(2-ethylhexyl)thiophene serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. Researchers have successfully synthesized a series of derivatives and evaluated their efficacy against pathogenic bacteria, revealing promising antibacterial properties that are further elucidated through computational studies.
Recent research has focused on the synthesis of novel thiophene (B33073) derivatives and their evaluation against extensively drug-resistant (XDR) strains of Salmonella Typhi. In one such study, a series of 2-ethylhexyl 5-arylthiophene-2-carboxylate derivatives were synthesized from 2-ethylhexyl 5-bromothiophene-2-carboxylate through Suzuki cross-coupling reactions with various arylboronic acids. nih.gov
The in vitro antibacterial activity of these synthesized compounds was assessed to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The results indicated that several of the synthesized derivatives exhibited significant antibacterial activity against XDR S. Typhi. nih.gov
Notably, the compound 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate (4F) demonstrated outstanding antibacterial action, with a MIC value of 3.125 µg/mL against XDR S. Typhi. This activity was found to be superior when compared to standard antibiotics like ciprofloxacin (B1669076) and ceftriaxone. The strong performance of this particular derivative is attributed to the presence of the tolyl group attached to the thiophene ring. nih.gov Other derivatives also showed promising activity, highlighting the potential of this class of compounds in combating drug-resistant bacterial infections. nih.gov
**Table 1: Minimum Inhibitory Concentration (MIC) of 2-Ethylhexyl 5-Arylthiophene-2-Carboxylate Derivatives against XDR *Salmonella Typhi***
| Compound ID | Aryl Substituent | MIC (µg/mL) |
|---|---|---|
| 4A | Phenyl | 6.25 |
| 4B | 4-Methoxyphenyl | 12.5 |
| 4C | 4-Chlorophenyl | 6.25 |
| 4D | 4-Fluorophenyl | 12.5 |
| 4E | 4-(Trifluoromethyl)phenyl | 25 |
| 4F | 4-Tolyl | 3.125 |
| 4G | Naphthalen-2-yl | 6.25 |
| Ciprofloxacin | - | >128 |
| Ceftriaxone | - | >128 |
Data sourced from Molecules (2024). nih.gov
To understand the potential mechanism of action behind the observed antibacterial activity, molecular docking studies were conducted. These computational simulations predict the binding affinity and interaction between a ligand (the synthesized compound) and a target protein of the bacteria. For the thiophene derivatives, the crystal structure of the DNA gyrase subunit A protein from S. Typhi (PDB ID: 5ztj) was selected as the target. nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication and is a validated target for many antibiotics.
The docking studies revealed that the synthesized thiophene derivatives fit well into the binding pocket of the DNA gyrase subunit A. The binding affinity of the most potent compound, 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate (4F) , was compared with that of the standard drug ciprofloxacin. The results showed that compound 4F exhibited a strong binding affinity, indicating a stable interaction with the active site of the enzyme. This strong interaction is believed to be responsible for its potent antibacterial activity. nih.gov
The analysis of the docking poses showed that the thiophene derivatives form various intermolecular interactions with the amino acid residues in the active site of the DNA gyrase. These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for inhibiting the enzyme's function, ultimately leading to bacterial cell death. The promising results from these molecular docking studies provide a rational basis for the observed antibacterial effects and support the potential of these derivatives as inhibitors of bacterial DNA gyrase. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-(2-ethylhexyl)thiophene in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves bromination of a pre-functionalized thiophene precursor. A common approach includes:
- Step 1: Alkylation of 3-bromothiophene with 2-ethylhexyl bromide under basic conditions (e.g., NaH or KOH) to introduce the alkyl chain at the 3-position .
- Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) in an inert solvent (e.g., CCl₄ or CHCl₃) under controlled temperature (0–25°C) to avoid over-bromination .
- Purification: Column chromatography with hexane/ethyl acetate mixtures yields high-purity product (>95%).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using coupling patterns and chemical shifts:
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (C₁₂H₁₉BrS: [M+H]⁺ = 289.04) .
- FT-IR: C-Br stretching at ~550 cm⁻¹ and C-S vibrations at 690–710 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in organic photovoltaic (OPV) devices?
Methodological Answer: The bromine atom and alkyl chain modulate electronic properties:
- Bromine: Acts as an electron-withdrawing group, lowering the HOMO level (-5.2 eV) to enhance open-circuit voltage (Voc) in bulk-heterojunction solar cells .
- Alkyl Chain (2-ethylhexyl): Improves solubility for film processing and reduces crystallinity, promoting phase separation in polymer:fullerene blends .
Experimental Validation: - Cyclic voltammetry (CV) reveals oxidation/reduction potentials for bandgap calculation.
- Ultrafast transient absorption spectroscopy quantifies exciton dissociation efficiency (~90% in PM6:Y6 systems) .
Q. What strategies mitigate competing side reactions during cross-coupling of this compound in polymer synthesis?
Methodological Answer: Competing debromination or homocoupling can occur during Suzuki-Miyaura or Stille couplings. Mitigation strategies include:
- Catalyst Optimization: Use Pd(PPh₃)₄ with excess ligand (e.g., P(o-tol)₃) to suppress β-hydride elimination .
- Solvent Control: Anhydrous toluene/DMF mixtures reduce hydrolysis of organometallic intermediates .
- Temperature Gradients: Start at 80°C to activate the catalyst, then lower to 50°C to limit side reactions .
Case Study:
- Coupling with 5-trimethylstannyl-2,2’-bithiophene achieves >85% yield of regioregular polymer (Mn = 25 kDa) .
Q. How can researchers resolve discrepancies in reported reaction yields for bromination steps?
Methodological Answer: Discrepancies often arise from trace moisture or oxygen. Reproducibility protocols:
- Moisture Control: Use molecular sieves (3Å) in solvents and Schlenk-line techniques .
- Radical Scavengers: Add 1% hydroquinone to suppress radical chain termination during NBS bromination .
- Kinetic Monitoring: In-situ UV-Vis spectroscopy tracks bromine consumption to optimize reaction time .
Data Contradiction Example:
| Source | Yield (%) | Conditions |
|---|---|---|
| Literature A | 65 | NBS, CCl₄, 25°C, 12h |
| Literature B | 80 | NBS, CCl₄, 0°C, 24h, anhydrous |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
